4-Hydrazinobenzoic acid hydrochloride chemical properties and structure
4-Hydrazinobenzoic acid hydrochloride chemical properties and structure
An In-depth Technical Guide to 4-Hydrazinobenzoic Acid Hydrochloride: Chemical Properties, Structure, and Applications
Introduction
4-Hydrazinobenzoic acid hydrochloride is a significant chemical intermediate, particularly in the realms of organic synthesis, pharmaceuticals, and dyestuffs.[1] Also known as p-hydrazinobenzoic acid hydrochloride or 4-carboxyphenylhydrazine hydrochloride, this compound is a versatile building block, largely owing to its bifunctional nature, possessing both a reactive hydrazine (B178648) moiety and a carboxylic acid group.[2] Its most notable application is as a key starting material in the synthesis of Deferasirox, an oral iron chelator used for the treatment of chronic iron overload.[2][3] Furthermore, its derivatives have shown potential as anticancer agents.[2][4] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications for researchers, scientists, and professionals in drug development.
Chemical Properties and Structure
4-Hydrazinobenzoic acid hydrochloride typically appears as a white to light yellow or pale cream crystalline powder.[1][5] It is soluble in water.[1][6] The stability of this compound is generally good under normal conditions, though it is incompatible with strong oxidizing agents and strong acids.[7][8]
Quantitative Chemical Data
| Property | Value | References |
| CAS Number | 24589-77-3 | [1][9] |
| Molecular Formula | C₇H₉ClN₂O₂ | [1][5][10] |
| Molecular Weight | 188.61 g/mol | [1][9][10] |
| Melting Point | 253 °C (decomposes) | [1][6] |
| IUPAC Name | 4-hydrazinylbenzoic acid;hydrochloride | [5][10] |
| SMILES | C1=CC(=CC=C1C(=O)O)NN.Cl | [10] |
| InChI | InChI=1S/C7H8N2O2.ClH/c8-9-6-3-1-5(2-4-6)7(10)11;/h1-4,9H,8H2,(H,10,11);1H | [10] |
| InChIKey | XHLQMKQBCHYRLC-UHFFFAOYSA-N | [10] |
| EC Number | 246-330-0 | [1] |
| Storage Temperature | 2-8°C | [1][11] |
Experimental Protocols
Synthesis of 4-Hydrazinobenzoic Acid from 4-Aminobenzoic Acid
The most common method for synthesizing 4-Hydrazinobenzoic acid involves a three-step process starting from 4-aminobenzoic acid.[2][12][13]
1. Diazotization:
-
Suspend 4-aminobenzoic acid (e.g., 27.4 g) in water (e.g., 150 mL) in a beaker.[4][14]
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.[12][13][14]
-
Slowly add concentrated hydrochloric acid (e.g., 57.5 mL of 10N HCl).[4][14]
-
While maintaining the temperature below 5 °C, add a pre-cooled aqueous solution of sodium nitrite (B80452) (e.g., 15 g in 30 mL of water) dropwise.[2][3][4]
-
Continue stirring for a short period after addition to ensure the complete formation of the 4-carboxybenzenediazonium (B3187778) chloride solution.[12] The reaction progress can be monitored using starch-iodide paper to test for the presence of nitrous acid.[12]
2. Reduction:
-
In a separate vessel, prepare a solution of a reducing agent, such as sodium metabisulfite (B1197395) or sodium sulfite, in water.[4][12][14]
-
Slowly add the cold diazonium salt solution from the previous step to the reducing agent solution while maintaining the temperature between 10-35 °C and the pH between 7 and 9.[12][15]
3. Hydrolysis and Isolation:
-
Acidify the reaction mixture with hydrochloric acid to precipitate the 4-hydrazinobenzoic acid hydrochloride.[4][12][13]
-
Collect the precipitate by filtration and wash it with cold water.[4][13][14]
-
To obtain the free base (4-Hydrazinobenzoic acid), the hydrochloride salt can be dissolved in water and neutralized with a base like sodium acetate, which will precipitate the final product.[4][12]
-
The product is then filtered, washed with water, and dried.[4][12]
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
Ensuring the purity of 4-Hydrazinobenzoic acid is critical, especially for its use in pharmaceutical manufacturing where it is considered a potential genotoxic impurity (PGI).[3][16] HPLC is a common and reliable method for its analysis.[3][16]
-
Column: Zorbax SB C18 (250 x 4.6 mm i.d., 5 µm) or equivalent.[16]
-
Mobile Phase: A suitable mixture of aqueous buffer and organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized for the specific application.
-
Detector: UV detector, with the wavelength set for optimal detection of 4-Hydrazinobenzoic acid.
-
Linearity: The method should be validated for linearity over a suitable concentration range, for example, 0.5 µg/mL to 1.5 µg/mL.[16] A good correlation coefficient (r²) of 0.999 is desirable.[16]
-
Limit of Quantification (LOQ): The LOQ should be determined, which is the lowest concentration that can be reliably quantified.[16] For trace analysis, an LOQ in the parts-per-million (ppm) range may be necessary.[17]
Applications in Research and Drug Development
Key Intermediate for Deferasirox
4-Hydrazinobenzoic acid is a crucial intermediate in the synthesis of Deferasirox, an oral iron chelator for patients with chronic iron overload from long-term blood transfusions.[2][3][4]
Bifunctional Linkers in Antibody-Drug Conjugates (ADCs)
The bifunctional nature of 4-Hydrazinobenzoic acid makes it a valuable component in the construction of linkers for antibody-drug conjugates (ADCs).[2] The hydrazine moiety can form an acid-labile hydrazone bond with a cytotoxic drug, while the carboxylic acid can be functionalized for attachment to an antibody.[2] This enables the targeted delivery of potent drugs to cancer cells, with drug release triggered by the acidic environment of endosomes and lysosomes.[2]
Anticancer and Antioxidant Properties of Derivatives
Derivatives of 4-Hydrazinobenzoic acid, particularly hydrazones, have demonstrated significant cytotoxic activity against various cancer cell lines, often by inducing apoptosis (programmed cell death).[2] Some derivatives have also been shown to inhibit signaling pathways like PI3K/AKT, which are often overactive in cancer.[2] Furthermore, various derivatives have been investigated for their antioxidant activities.[18][19]
Signaling Pathways
Derivatives of 4-Hydrazinobenzoic acid have been shown to induce apoptosis in cancer cells.[2] While the exact mechanisms can vary, a general pathway involves the activation of caspases, which are key executioners of apoptosis.
Stability and Storage
Solid 4-Hydrazinobenzoic acid hydrochloride should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, with a recommended temperature of 2-8°C.[1][20] Stock solutions, often prepared in DMSO, should be stored at -20°C for up to one month or at -80°C for up to six months, preferably under a nitrogen atmosphere to prevent oxidation.[20] The hydrazine moiety is susceptible to oxidation, which can lead to discoloration of solutions.[20]
Safety Information
4-Hydrazinobenzoic acid hydrochloride may cause skin and serious eye irritation, as well as respiratory irritation.[7][21] It is important to handle the compound in a well-ventilated area and use appropriate personal protective equipment, including gloves and eye protection.[7] It has been reported to be carcinogenic in rodents.[1][6]
References
- 1. 4-Hydrazinobenzoic acid hydrochloride CAS#: 24589-77-3 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. B20326.18 [thermofisher.com]
- 6. 4-Hydrazinobenzoic acid hydrochloride | 24589-77-3 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. 4-Hydrazinylbenzoic acid | 619-67-0 [chemicalbook.com]
- 9. prudencepharma.com [prudencepharma.com]
- 10. 4-Hydrazinobenzoic Acid Hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. CN101157629A - Method for preparing p-carboxyl phenylhydrazine - Google Patents [patents.google.com]
- 16. Low Level Determination of Genotoxic Impurity in Deferasirox Formulation [scirp.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. carlroth.com [carlroth.com]
